3H-Phenoxazin-3-one

Catalog No.
S562607
CAS No.
1916-63-8
M.F
C12H7NO2
M. Wt
197.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Phenoxazin-3-one

CAS Number

1916-63-8

Product Name

3H-Phenoxazin-3-one

IUPAC Name

phenoxazin-3-one

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

InChI

InChI=1S/C12H7NO2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7H

InChI Key

UOMHBFAJZRZNQD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2

Synonyms

phenoxazinone, phenoxazone

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2

The exact mass of the compound 3H-Phenoxazin-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3H-Phenoxazin-3-one is a heterocyclic organic compound that belongs to the phenoxazine family, characterized by its unique structure which includes a phenoxazine backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of 3H-Phenoxazin-3-one is C12H9NOC_{12}H_{9}NO, and it features a fused ring system that contributes to its chemical properties and biological activities.

, which are essential for its reactivity and utility in synthetic chemistry:

  • Oxidation: This compound can be oxidized to form various derivatives, including phenoxazinones with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert 3H-Phenoxazin-3-one into its corresponding phenoxazine form, utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can also participate in nucleophilic substitution reactions, where functional groups can be replaced with others through the action of nucleophiles such as amines or thiols.

Research indicates that 3H-Phenoxazin-3-one exhibits significant biological activity, making it a subject of interest in pharmacological studies:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties, potentially useful in developing new antibacterial agents.
  • Anticancer Properties: Certain analogs have demonstrated anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis.
  • Fluorescent Probes: Variants of 3H-Phenoxazin-3-one are explored as fluorescent probes for imaging biological processes, particularly in hypoxic tumor environments where they can selectively indicate the presence of nitroreductase enzymes .

Several methods exist for synthesizing 3H-Phenoxazin-3-one and its derivatives:

  • Nucleophilic Substitution Reactions: A common approach involves the reaction of arylamines with 2-amino phenols under specific conditions to yield various substituted phenoxazinones. For instance, heating arylamines with 2-amino phenols at elevated temperatures facilitates this transformation .
  • Oxidative Cyclization: This method utilizes oxidizing agents to promote the cyclization of precursors like N-arylquinoneimines, leading to the formation of phenoxazinones .
  • Sonogashira Coupling: Recent advancements have introduced coupling reactions involving terminal alkynes and aryl halides, providing a pathway to synthesize complex derivatives efficiently.

The applications of 3H-Phenoxazin-3-one span various domains:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a lead compound for developing new drugs targeting infections and cancer.
  • Fluorescent Dyes: Its fluorescent properties make it suitable for use in biological imaging and as a probe in biochemical assays.
  • Material Science: The compound is investigated for its potential use in organic electronics and photonic devices due to its electronic properties.

Interaction studies involving 3H-Phenoxazin-3-one focus on its mechanism of action at the molecular level. For example, it has been shown to interact with nitroreductase enzymes selectively, which catalyze the reduction of nitro groups in hypoxic conditions. This specificity allows for targeted imaging of tumor cells under low oxygen levels, providing insights into tumor biology and potential therapeutic interventions .

Several compounds share structural similarities with 3H-Phenoxazin-3-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2-Amino-3H-phenoxazin-3-onePhenoxazine derivativeExhibits enhanced solubility and biological activity
7-HydroxyphenoxazineHydroxy derivativeIncreased fluorescence properties
PhenothiazineThiazine derivativeKnown for antipsychotic properties
PhenoxazineBase structureServes as a precursor for various functionalized derivatives

These compounds are distinguished by their functional groups and specific biological activities, contributing to their respective applications in pharmaceuticals and materials science.

XLogP3

1.5

Other CAS

1916-63-8

Wikipedia

Phenoxazinone

Dates

Last modified: 02-18-2024

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